![molecular formula C33H36O10 B1200786 Bis(helenalinyl)malonate CAS No. 68322-91-8](/img/structure/B1200786.png)
Bis(helenalinyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Bis(helenalinyl)malonate, also known as this compound, is a useful research compound. Its molecular formula is C33H36O10 and its molecular weight is 592.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
Mechanism of Action:
Research indicates that bis(helenalinyl)malonate exhibits significant cytotoxic effects against various cancer cell lines. It primarily inhibits DNA synthesis by targeting key enzymes involved in nucleic acid metabolism. Specifically, it has been shown to inhibit inosine monophosphate dehydrogenase and ribonucleotide reductase , leading to reduced levels of deoxyribonucleotides necessary for DNA replication . The inhibition of these enzymes correlates with a decrease in DNA polymerase activity, which further contributes to its anticancer effects.
Case Studies:
- In studies involving human KB carcinoma cells, this compound demonstrated a marked reduction in DNA synthesis, suggesting its potential as an antineoplastic agent .
- Another study highlighted its effectiveness against P-388 lymphocytic leukemia cells, where it inhibited both DNA and protein synthesis, underscoring its broad-spectrum anticancer activity .
Protein Synthesis Inhibition
This compound has also been studied for its ability to inhibit protein synthesis. It activates eIF-2 alpha kinase , leading to phosphorylation of eIF-2 alpha, which is crucial for the initiation of protein synthesis . The compound's mechanism differs from that of helenalin, as it shows a delayed onset of action in reticulocyte lysates but ultimately results in effective protein synthesis inhibition.
Potential Therapeutic Applications
Obesity Treatment:
Recent findings suggest that malonate derivatives can induce browning in white adipose tissue, enhancing triglyceride metabolism and potentially serving as a therapeutic approach for obesity . Although this compound's direct role in this application requires further investigation, its structural similarities to malonate suggest potential avenues for research.
Immunomodulatory Effects:
The compound may also possess immunomodulatory properties. In vivo studies have indicated that sesquiterpene lactones can influence immune responses, which could be beneficial in treating conditions characterized by inflammation or immune dysregulation .
Summary Table of Biological Activities
Properties
CAS No. |
68322-91-8 |
---|---|
Molecular Formula |
C33H36O10 |
Molecular Weight |
592.6 g/mol |
IUPAC Name |
bis(5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl) propanedioate |
InChI |
InChI=1S/C33H36O10/c1-14-11-20-26(16(3)30(38)40-20)28(32(5)18(14)7-9-22(32)34)42-24(36)13-25(37)43-29-27-17(4)31(39)41-21(27)12-15(2)19-8-10-23(35)33(19,29)6/h7-10,14-15,18-21,26-29H,3-4,11-13H2,1-2,5-6H3 |
InChI Key |
YTQIEACOYYTJSM-UHFFFAOYSA-N |
SMILES |
CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)CC(=O)OC4C5C(CC(C6C4(C(=O)C=C6)C)C)OC(=O)C5=C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)CC(=O)OC4C5C(CC(C6C4(C(=O)C=C6)C)C)OC(=O)C5=C)C(=C)C(=O)O2 |
Synonyms |
BHMN bis(helenalinyl)malonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.